3,3,3-Trifluoro-2-methoxy-2-methylpropan-1-amine hydrochloride
Description
3,3,3-Trifluoro-2-methoxy-2-methylpropan-1-amine hydrochloride is a fluorinated amine hydrochloride characterized by a propane backbone substituted with a trifluoromethyl group, a methoxy group, and a methyl group. The presence of fluorine atoms enhances metabolic stability and lipophilicity, making such compounds of interest in pharmaceutical and agrochemical research . The hydrochloride salt form improves solubility in polar solvents, facilitating its use in formulation studies.
Properties
IUPAC Name |
3,3,3-trifluoro-2-methoxy-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-4(3-9,10-2)5(6,7)8;/h3,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQIBGAVEQQABC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C(F)(F)F)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446412-72-1 | |
| Record name | 3,3,3-trifluoro-2-methoxy-2-methylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2-methoxy-2-methylpropan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 3,3,3-trifluoro-2-methoxy-2-methylpropan-1-amine with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2-methoxy-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives .
Scientific Research Applications
3,3,3-Trifluoro-2-methoxy-2-methylpropan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate biological pathways and interactions involving amine compounds.
Medicine: It is explored for potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-methoxy-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and drug delivery systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural differences and properties of 3,3,3-trifluoro-2-methoxy-2-methylpropan-1-amine hydrochloride and its analogs:
*Note: The molecular formula of the target compound is inferred from its IUPAC name and comparison with analogs.
Key Observations:
Methoxy vs. Hydroxyl Groups: The hydroxyl group in (S)-2-Amino-3,3,3-trifluoropropan-1-ol hydrochloride increases polarity compared to the methoxy group in the target compound, likely enhancing aqueous solubility .
Aromatic vs. Aliphatic Substituents : The chlorophenyl and thiophene derivatives () introduce aromaticity, which may enhance binding to biological targets but reduce solubility in polar solvents.
Methyl Group Variations : The dimethyl analog (CAS 1803606-63-4) lacks the methoxy group, resulting in higher lipophilicity compared to the target compound .
Functional and Application Comparisons
- Pharmaceutical Potential: Fluorinated amines are often explored as bioactive molecules due to fluorine’s electronegativity and metabolic stability. The methoxy group in the target compound may balance lipophilicity and solubility, making it suitable for oral formulations .
- Synthetic Utility : The commercial availability of analogs like 3,3,3-Trifluoro-2,2-dimethylpropan-1-amine hydrochloride () suggests scalable synthesis routes for fluorinated amines.
- Toxicity Considerations: Limited toxicological data for fluorinated amines () highlight the need for further studies, particularly for compounds with aromatic substituents (e.g., thiophene in ).
Analytical and Stability Data
While direct stability data for the target compound are unavailable, insights can be drawn from related compounds:
- HPLC Analysis : Methods used for cefotiam hydrochloride () and benzydamine hydrochloride () demonstrate that fluorinated amines can be analyzed via reverse-phase HPLC with UV detection.


- Thermal Stability : Fluorinated compounds generally exhibit high thermal stability, but the presence of labile groups (e.g., methoxy) may require controlled storage conditions .
Biological Activity
3,3,3-Trifluoro-2-methoxy-2-methylpropan-1-amine hydrochloride is a fluorinated organic compound characterized by its trifluoromethyl group, methoxy group, and methyl group. This unique structure not only enhances its solubility in polar solvents but also significantly influences its biological activity and potential applications in medicinal chemistry. The compound has garnered attention for its possible interactions with various biological targets, including receptors and enzymes.
- Molecular Formula : C4H8F3N·HCl
- Molecular Weight : Approximately 193.595 g/mol
- Physical Form : Typically encountered as a hydrochloride salt, enhancing solubility.
- Melting Point : 266-268 °C
The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making this compound a candidate for drug development. Preliminary studies suggest that it may exhibit neuroprotective properties, although detailed mechanisms remain to be fully elucidated .
Neuroprotective Effects
Research indicates that this compound may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions are crucial for assessing its therapeutic potential in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique characteristics of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methoxy-2-methylpropan-1-amine | C5H13NO | Lacks trifluoromethyl group; more hydrophobic |
| (2S)-3,3,3-Trifluoro-2-methylpropan-1-amine | C5H10F3N | Similar trifluoromethyl structure but without methoxy group |
| 4-Fluoroaniline | C6H6FNH2 | Contains an amino group; lacks trifluoromethyl functionality |
| 4-(Trifluoromethyl)phenol | C7H5F3O | Contains hydroxyl group; used in pharmaceuticals |
This table illustrates how the trifluoromethyl and methoxy groups in this compound significantly influence its chemical reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have explored the biological interactions of fluorinated compounds similar to this compound. For instance:
- Neuroprotective Studies : Preliminary investigations suggest potential neuroprotective effects through modulation of neurotransmitter systems. However, specific studies on this compound are still emerging.
- Anticancer Activity : While direct evidence is limited for this specific compound, structural analogs have shown promising results in inhibiting cancer cell proliferation with IC50 values comparable to established chemotherapeutics like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


